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Compound of Interest

4-(2H-Pyrazol-3-yl)-benzylamine

Compound Name:
dihydrochloride

Cat. No.: B8098888

Get Quote
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Executive Summary & Chemical Identity

4-(2H-Pyrazol-3-yl)-benzylamine is a bidentate small molecule scaffold used in fragment-based
drug discovery (FBDD). Its structure combines a pyrazole moiety (a classic ATP-mimetic hinge
binder) with a benzylamine group (a phosphate-mimetic or electrostatic anchor).

Systematic Name: 4-(1H-pyrazol-3-yl)phenylmethanamine

CAS Registry Number: 2331260-15-0 (dihydrochloride salt)

Molecular Formula: CioH11N3

Key Role: Fragment hit and structural template for ATP-competitive inhibitors of AGC kinases
(ROCK, PKA, PKG, Akt).

Biological Targets & Mechanism of Action[1]

Primary Target: Rho-associated Protein Kinase (ROCK1 /
ROCK2)
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The 4-(2H-Pyrazol-3-yl)-benzylamine scaffold is a core structural motif for inhibiting ROCK, a
central regulator of the actin cytoskeleton.

» Binding Mechanism:

o Hinge Region: The pyrazole nitrogen (N2-H) acts as a hydrogen bond donor to the
backbone carbonyl of the hinge region (typically Met156 in ROCK1). The pyrazole N1 acts
as a hydrogen bond acceptor from the backbone amide (typically Glu154).

o Ribose/Phosphate Pocket: The benzylamine primary amine (—NHz* at physiological pH)
extends into the ribose binding pocket or the solvent front. It forms a critical salt bridge or
electrostatic interaction with conserved acidic residues (e.g., Asp160 or Asp202 in the
catalytic loop) or the

-phosphate binding site.

e Therapeutic Relevance: Inhibition of ROCK lowers myosin light chain (MLC)
phosphorylation, leading to vasodilation (hypertension), neurite outgrowth (spinal cord
injury), and reduced intraocular pressure (glaucoma).

Secondary Targets: PKA and PKG

Due to the high conservation of the ATP-binding cleft among AGC kinases, this scaffold shows
cross-reactivity with:

o Protein Kinase A (PKA): The benzylamine mimics the lysine residue of the pseudosubstrate
or the ATP

-phosphate, interacting with the carboxylate side chain of Glu127 or Asp184.

e Protein Kinase G (PKG): Similar binding mode; selectivity is often achieved by modifying the
phenyl ring linker.

Structural Pharmacophore Analysis

The molecule functions as a "minimal binder" (Fragment).
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» Ligand Efficiency (LE): Typically high (>0.3 kcal/mol/heavy atom) due to the formation of
multiple high-quality H-bonds and charge interactions with low molecular weight (~173 Da).

Experimental Protocols
In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the ICso of 4-(2H-Pyrazol-3-yl)-benzylamine against ROCK1/2.

Reagents:

Recombinant human ROCK1/ROCK2 (active).

Substrate: S6K substrate peptide or Long S6 kinase substrate peptide linked to a
fluorophore (e.g., ULight™-S6).

Europium-labeled anti-phospho antibody.

ATP (at
concentration, typically 10 uM).
Protocol:

e Compound Preparation: Dissolve 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride in
100% DMSO to 10 mM. Prepare serial dilutions (1:3) in assay buffer (50 mM HEPES pH 7.5,
10 mM MgClz, 1 mM EGTA, 0.01% Tween-20).

e Enzyme Mix: Dilute ROCK enzyme to 2 nM in assay buffer. Dispense 5 pL into a 384-well
white proxiplate.

e Inhibitor Addition: Add 2.5 puL of compound dilution. Incubate for 15 min at RT to allow
equilibrium binding.

e Reaction Start: Add 2.5 pL of ATP/Substrate mix (final conc: 10 uM ATP, 50 nM ULight-
substrate).

¢ |ncubation: Incubate for 60 min at RT.
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Termination/Detection: Add 10 pL of Detection Mix (EDTA to stop reaction + Eu-antibody).
Incubate 1 hr.

Read: Measure TR-FRET signal (Excitation: 320 nm; Emission: 615 nm and 665 nm) on a
multimode plate reader (e.g., EnVision).

Analysis: Calculate ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine ICso.

Cellular Assay: Myosin Light Chain (MLC)
Phosphorylation

Objective: Validate cellular target engagement in vascular smooth muscle cells (VSMCs).

Protocol:

Cell Culture: Seed VSMCs in 6-well plates; grow to 80% confluence. Serum-starve for 24
hours.

Treatment: Pre-treat cells with 4-(2H-Pyrazol-3-yl)-benzylamine (1-50 pM) for 30 min.

Stimulation: Stimulate Rho/ROCK pathway with Angiotensin 1l (100 nM) or Thrombin (1
U/mL) for 10 min.

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing phosphatase inhibitors
(PhosSTOP).

Western Blot:

o Run SDS-PAGE (12% gel).

o Transfer to PVDF membrane.

o Primary Ab: Anti-phospho-MLC (Ser19) [1:1000].
o Loading Control: Anti-Total-MLC or GAPDH.

Quantification: Densitometry analysis. Expect dose-dependent reduction in p-MLC levels.
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Data Presentation & Signaling Pathway
Representative Inhibition Data (Fragment Class)

Note: Values are representative for the core scaffold class (Fragment-sized).

. ] Key Residue
Target Kinase ICs0 (M) Mechanism .
Interaction
N Met156 (Hinge),
ROCK1 05-5.0 ATP-Competitive
Aspl60 (Cat. Loop)
N Metl172 (Hinge),
ROCK2 05-5.0 ATP-Competitive
Aspl76 (Cat. Loop)
Glul21 (Hinge),
PKA (PKACa) 1.0-10.0 ATP-Competitive Glul27 (Phosphate
binder)
N Lower affinity due to
Aktl > 20.0 ATP-Competitive

linker constraints

Biological Pathway: Rho/ROCK Signaling

The following diagram illustrates the downstream effects of ROCK inhibition by 4-(2H-Pyrazol-
3-yl)-benzylamine on cytoskeletal dynamics.
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Caption: Mechanism of ROCK inhibition preventing actomyosin contraction and stress fiber
formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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